![molecular formula C24H28N4O2S B2693629 N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207017-23-9](/img/structure/B2693629.png)
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core linked to an imidazole ring, which is further substituted with a sulfanyl group and a carbamoyl group derived from 2,3-dimethylphenyl. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with 2,3-dimethylphenyl isocyanate.
Formation of the Benzamide Core: The final step involves the coupling of the imidazole derivative with 4-aminobenzoyl chloride under appropriate conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
科学研究应用
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activity against certain diseases or conditions.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.
Biological Research: It can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Industrial Applications: The compound may find use in industrial processes, such as the synthesis of other complex organic molecules or as a component in specialized coatings or polymers.
作用机制
The mechanism of action of N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the imidazole ring and the carbamoyl group may facilitate binding to specific sites on the target molecules, leading to the desired biological effect. The sulfanyl group may also play a role in redox reactions or in the formation of disulfide bonds, further influencing the compound’s activity.
相似化合物的比较
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can be compared with other similar compounds, such as:
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzoate: This compound has a benzoate group instead of a benzamide group, which may affect its chemical properties and biological activity.
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzylamine: This compound has a benzylamine group instead of a benzamide group, which may influence its reactivity and interactions with biological targets.
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzyl alcohol: This compound has a benzyl alcohol group instead of a benzamide group, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in the similar compounds listed above.
属性
IUPAC Name |
N-butyl-4-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-5-13-25-23(30)19-9-11-20(12-10-19)28-15-14-26-24(28)31-16-22(29)27-21-8-6-7-17(2)18(21)3/h6-12,14-15H,4-5,13,16H2,1-3H3,(H,25,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKOVFCBSSZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
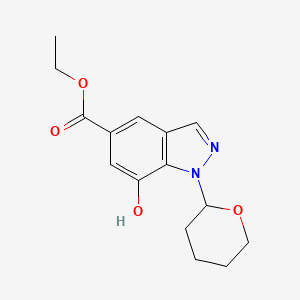
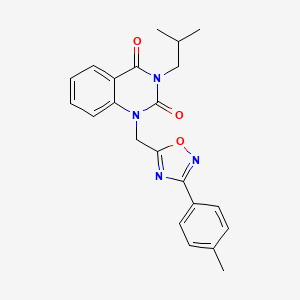
![6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2693548.png)
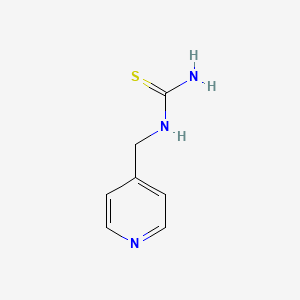
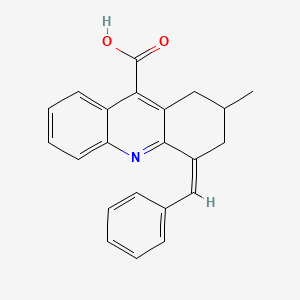
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693553.png)
![N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2693554.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)
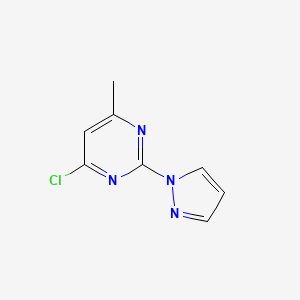
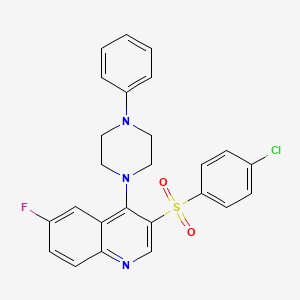
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)
![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)
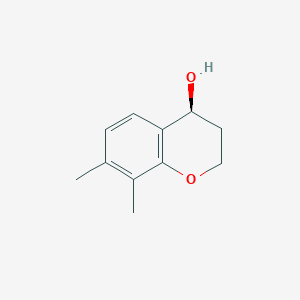
![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2693568.png)
